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Abstract

Citral, a key component of several essential oils, is a well-documented bioactive molecule with
a range of pharmacological activities. The derivatization of citral into its oxime and subsequent
ester forms presents a promising avenue for the development of new therapeutic agents with
potentially enhanced stability and biological efficacy. This technical guide provides a
comprehensive overview of the basic characterization of citral oxime and its derivatives. It
includes detailed experimental protocols for their synthesis, a summary of their
physicochemical and spectroscopic properties, and an exploration of their biological activities
and mechanisms of action. This document is intended to serve as a foundational resource for
researchers and professionals engaged in the exploration and development of citral-based
compounds for pharmaceutical and agrochemical applications.

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpene aldehyde found
in the essential oils of various plants, including lemongrass, lemon myrtle, and verbena[1]. It
exists as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer)[1].
Citral is known for its potent antimicrobial, anti-inflammatory, and antioxidant properties[2][3].
However, its aldehyde functional group can be susceptible to oxidation, limiting its stability and
potential applications.
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The conversion of citral to its oxime derivative offers a strategy to overcome this limitation. The
oxime functional group can enhance the biological activity and stability of the parent
compound[1]. Furthermore, the hydroxyl group of the oxime provides a reactive site for the
synthesis of a diverse range of ester derivatives, allowing for the fine-tuning of its
physicochemical and pharmacological properties[4]. This guide details the fundamental aspects
of the synthesis and characterization of citral oxime and its derivatives.

Synthesis of Citral Oxime and Derivatives

The synthesis of citral oxime is typically achieved through the condensation reaction of citral
with hydroxylamine[1]. This reaction can be performed under various conditions, including in
aqueous or alcoholic solutions, or via solvent-free mechanochemical methods[1][5]. The
resulting product is a mixture of four diastereomeric oximes due to the E/Z isomerism of the
parent citral and the syn/anti isomerism of the newly formed oxime C=N double bond[2][4].
These isomers, namely (1E,2E), (1Z,2E), (1E,22), and (1Z,22)-3,7-dimethylocta-2,6-dienal
oxime, can be separated by chromatographic techniques[2][4].

Citral oxime can be further derivatized to form esters through reaction with carboxylic acid
anhydrides or chlorides, often in the presence of a base such as pyridine or with the use of
condensing agents like O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
and 4-dimethylaminopyridine (DMAP)[1][6].

Experimental Protocols

Protocol 2.1.1: Aqueous-Phase Synthesis of Citral Oxime[1][6]

Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg,
4.17 mmol) in water (e.g., 5 mL).

o Prepare a solution of sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).

» Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine
hydrochloride mixture with stirring.

» Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction
progress using thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic phases and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure.

Purify the resulting yellow oily liquid by flash column chromatography on silica gel to obtain
citral oxime.

Protocol 2.1.2: Synthesis of Citral Phenylbutyrate Oxime Ester|[6]

Dissolve 4-phenylbutyric acid (e.g., 1.2 eq) with TBTU (e.g., 1.45 eq) and DMAP (e.g., 1.45
eq) in anhydrous dichloromethane.

Stir the mixture at room temperature for 30 minutes.
Add citral oxime (e.g., 1.0 eq) to the reaction mixture.
Continue stirring for 5-6 hours at room temperature.
Quench the reaction by adding water.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and
saturated sodium chloride solution.

Dry the organic phase over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the citral
phenylbutyrate oxime ester.

Physicochemical and Spectroscopic
Characterization
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Citral oxime is a yellow, oily liquid at room temperature[6]. Its derivatives, the citral oxime
esters, can be colorless or slightly colored liquids or crystalline solids[2].

Physicochemical Properties

Property Value Reference
Citral Oxime

Molecular Formula C10H17NO [4]
Molecular Weight 167.25 g/mol [4]

Exact Mass 167.1310 Da [4]

) C: 71.81%, H: 10.25%, N:
Elemental Analysis [4]
8.37%, O: 9.57%

Spectroscopic Data

The characterization of citral oxime and its derivatives relies heavily on spectroscopic
methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The presence of multiple isomers complicates spectral analysis, and
chromatographic separation is often necessary for the unambiguous assignment of signals to
individual stereocisomers|[2].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The four diastereomers of citral oxime have been successfully separated and characterized
by 1D and 2D NMR spectroscopy[2]. While the specific chemical shifts for each isolated isomer
are not readily available in the public domain, their detailed analysis allows for the assignment
of the (E/Z) configuration of the C2=C3 double bond and the (E/Z) or (syn/anti) configuration of
the C1=N bond.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in citral
oxime and its derivatives.
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Absorption Range

Derivative Class Functional Group ( 1 Reference
cm-

Citral Oxime Esters C=0 (ester) 1770-1740 [2]

C=N (oxime) 1645-1635 [2]

c=C 1670-1665 2]

C-O (ester) 1250-1180 [2]

Aromatic Esters

C-H (aromatic)

3100-3000, 707-690

[2]

C=C (aromatic)

1600-1595, 1455-
1450

[2]

Nitroaromatic Esters

NO:2

1535, 1350

[2]

3.2.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to analyze the reaction mixtures
from the synthesis of citral oxime, allowing for the identification and separation of the E and Z
stereoisomers[2][7]. High-resolution mass spectrometry (HRMS) can confirm the elemental
composition of the synthesized derivatives. It has been noted that high temperatures in the GC
injector can cause partial dehydration of the oximes to the corresponding nitriles[2].

Biological Activity and Mechanism of Action

Citral oxime derivatives have demonstrated promising biological activities, particularly as
antifungal agents. The derivatization of citral to its oxime and ester forms has been shown to
enhance its antimicrobial properties[1].

Antifungal Activity

Citral oxime derivatives have shown significant potential in agricultural applications as
fungicides. The citral phenylbutyrate oxime ester, for instance, exhibits potent activity against
Aspergillus flavus, a fungus known for producing aflatoxins in crops[5][6].
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Inhibition Rate

Compound Target Fungus  ECso (mg/mL) (%) Reference
0
Citral )
Aspergillus
Phenylbutyrate 0.05 85 [5]
. flavus
Oxime
) ) Aspergillus
Citral Oxime 0.10 60 [5]
flavus

4.1.1. Mechanism of Antifungal Action

The proposed mechanism of action for the antifungal activity of citral and its derivatives
involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol,
a crucial component of the fungal cell membrane[5]. This is a well-established target for many
commercial antifungal drugs. Specifically, citral has been shown to block the ergosterol
biosynthesis pathway at the C-14 demethylation of lanosterol[5]. It is hypothesized that citral
oxime derivatives, such as the phenylbutyrate ester, act by inhibiting fungal cytochrome P450
enzymes that are essential for ergosterol biosynthesis[5].

Anti-inflammatory Activity (Inferred from Citral)

While specific studies on the signaling pathways modulated by citral oxime derivatives are
limited, the known mechanisms of the parent compound, citral, provide valuable insights. Citral
has been shown to possess anti-inflammatory effects by modulating key signaling pathways
such as the NF-kB and MAPK pathways[1][2].

4.2.1. NF-kB Signaling Pathway

Citral can inhibit the activation of the transcription factor NF-kB, a pivotal mediator of
inflammatory responses[1][2]. It achieves this by suppressing the phosphorylation of IkB, which
prevents the nuclear translocation of NF-kB and subsequent expression of pro-inflammatory
genes[1][2].

4.2.2. MAPK Signaling Pathway
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The mitogen-activated protein kinase (MAPK) signaling pathway is another target of citral's
anti-inflammatory action. Citral has been shown to synergistically suppress inflammatory
signaling through the inhibition of the MAPK pathway[1].
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Caption: General workflow for the synthesis of citral oxime and its ester derivatives.

Proposed Antifungal Mechanism of Action
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Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Inferred Anti-inflammatory Signaling Pathways
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Caption: Inferred modulation of inflammatory signaling pathways based on citral activity.

Conclusion

Citral oxime and its derivatives represent a versatile class of compounds with significant
potential for development in the pharmaceutical and agrochemical sectors. The synthetic
routes are well-established, allowing for the generation of a diverse library of derivatives. Their
enhanced stability compared to the parent aldehyde, coupled with potent biological activities,
particularly against fungal pathogens, makes them attractive candidates for further
investigation. The proposed mechanism of action, involving the inhibition of ergosterol
biosynthesis, aligns with proven antifungal strategies. Furthermore, the inferred anti-
inflammatory properties via modulation of the NF-kB and MAPK signaling pathways suggest
broader therapeutic applications. Future research should focus on the detailed spectroscopic
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characterization of individual stereoisomers, the expansion of structure-activity relationship
studies to a wider range of derivatives, and in-depth investigations into their mechanisms of
action in various biological systems. This guide provides a solid foundation for these future
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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